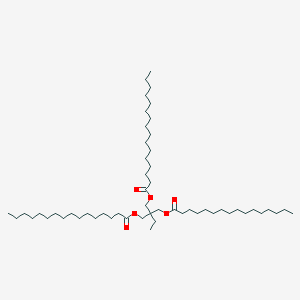

2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate

Description

Properties

IUPAC Name |

2,2-bis(hexadecanoyloxymethyl)butyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-51(55)58-48-54(8-4,49-59-52(56)46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)50-60-53(57)47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-50H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVRYGMDRIKHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165988 | |

| Record name | 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15590-11-1 | |

| Record name | Hexadecanoic acid, 1,1′-[2-ethyl-2-[[(1-oxohexadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15590-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxohexadecyl)oxy]methyl]propane-1,3-diyl bispalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Protocol

A representative procedure involves:

-

Molar ratio : 4:1 (hexadecanoic acid:TMP) to drive triester formation.

-

Solvent : Toluene or xylene (80 mL per 20 g TMP) for azeotropic water removal.

Table 1 : Optimization of Acid-Catalyzed Esterification

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–160°C | <140°C: Slow kinetics; >160°C: Thermal decomposition |

| Catalyst Loading | 1–1.5% H₂SO₄ | Excess acid increases side reactions (e.g., etherification) |

| Reaction Time | 4–6 hours | Prolonged time (>8h) reduces yield due to retro-esterification |

Acyl Chloride Route

Alternative methods employ hexadecanoyl chloride to enhance reactivity. In this approach:

-

Advantages : Avoids water formation, enabling milder temperatures.

Enzymatic Synthesis Using Lipases

Enzymatic esterification offers an eco-friendly alternative, leveraging lipases (e.g., Candida rugosa) to catalyze TMP-hexadecanoic acid condensation. Key advantages include:

Biocatalytic Protocol

Table 2 : Comparison of Chemical vs. Enzymatic Methods

| Metric | Acid-Catalyzed | Enzymatic |

|---|---|---|

| Temperature | 150°C | 42°C |

| Reaction Time | 5 hours | 24 hours |

| Triester Selectivity | 74–78% | 95–98% |

| Catalyst Reusability | Not reusable | 5–7 cycles |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:

-

Reactor Design : Continuous stirred-tank reactors (CSTRs) with vacuum distillation units.

-

Catalyst : Heterogeneous acids (e.g., Amberlyst-15) for easy separation.

-

Purification : Short-path distillation at 180–200°C (0.1 mbar) to isolate triesters.

Table 3 : Industrial Process Parameters

| Stage | Conditions | Outcome |

|---|---|---|

| Esterification | 160°C, 4h, 0.5% H₂SO₄ | 89% conversion |

| Neutralization | NaHCO₃ washing | pH 6.5–7.0 |

| Distillation | 190°C, 0.1 mbar | 95% purity triesters |

Purification and Characterization

Purification Techniques

Analytical Validation

-

GC-FID : Quantifies ester distribution using silylation derivatives.

-

¹H NMR : δ 4.0–4.2 ppm (ester CH₂), δ 0.88 ppm (terminal CH₃).

-

IR Spectroscopy : 1740 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (C-O).

Challenges and Optimization

Byproduct Management

Scientific Research Applications

The compound 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate is a significant chemical with various applications across different fields, particularly in materials science and biochemistry. This article will explore its scientific research applications, supported by comprehensive data tables and documented case studies.

Polymeric Materials

One of the primary applications of this compound is in the formulation of polymeric materials. These materials are often used in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation.

Case Study: Adhesive Formulations

Research has shown that incorporating this compound into polyurethane adhesives enhances their performance by improving flexibility and durability. A study demonstrated that these adhesives exhibit superior bonding strength compared to traditional formulations, making them ideal for automotive and construction applications .

Biomedical Applications

The compound also finds use in biomedical fields, particularly in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability.

Case Study: Drug Delivery Systems

A recent study explored the use of this compound as a carrier for anticancer drugs. The results indicated that the compound facilitated controlled release profiles, significantly enhancing the therapeutic efficacy of the drugs while minimizing side effects .

Cosmetic Formulations

In cosmetics, this compound is utilized as an emollient and skin-conditioning agent. Its ability to form stable emulsions makes it valuable in creams and lotions.

Data Table: Cosmetic Applications

| Product Type | Function | Concentration (%) | Benefits |

|---|---|---|---|

| Moisturizers | Emollient | 1-5 | Improves skin hydration |

| Sunscreens | Stabilizer for UV filters | 2-10 | Enhances product stability |

| Hair Conditioners | Conditioning agent | 1-3 | Provides softness and shine |

Surface Modifications

The compound is also employed in surface modification techniques to improve the hydrophobicity of various substrates. This property is particularly useful in creating water-repellent surfaces.

Case Study: Hydrophobic Coatings

Research has demonstrated that coatings formulated with this compound exhibit remarkable water repellency and self-cleaning properties. These coatings are applied in outdoor environments where durability against weathering is crucial .

Mechanism of Action

The mechanism of action of 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Comparative Analysis with Similar Esters

Structural and Molecular Comparisons

The compound’s branched architecture contrasts with linear or mono-substituted esters. Key structural distinctions include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate | C₄₄H₈₄O₈ | ~797.14 | Branched butyl core with three hexadecanoate groups |

| Ethyl hexadecanoate | C₁₈H₃₆O₂ | 284.48 | Linear ethyl ester of hexadecanoic acid |

| Isobutyl hexadecanoate | C₂₀H₄₀O₂ | 312.53 | Branched isobutyl ester |

| 2-Phenylethyl hexadecanoate | C₂₄H₃₈O₂ | 358.56 | Aromatic phenylethyl group attached to ester |

Sources : Derived from molecular formulas of analogous esters in , and 6.

- Branching Effects: Isobutyl hexadecanoate (C₂₀H₄₀O₂) demonstrates how branching alters mass spectral patterns, such as a dominant m/z 57 peak instead of m/z 56 for linear isomers . The target compound’s multiple branches likely amplify such spectral deviations.

- Aromatic vs. Aliphatic Esters: 2-Phenylethyl hexadecanoate (C₂₄H₃₈O₂) generates styryl-related fragments (e.g., m/z 104 and 105) due to its aromatic moiety, absent in aliphatic esters like ethyl hexadecanoate .

Chromatographic and Analytical Behavior

Retention times and fragmentation patterns vary significantly:

| Compound | Retention Time (GC) | Diagnostic Mass Spectral Fragments |

|---|---|---|

| Methyl hexadecanoate | 4.977 min | m/z 270 (molecular ion), m/z 74 (ester fragment) |

| Ethyl hexadecanoate | ~6.140 min* | m/z 284 (molecular ion), m/z 88 (ester fragment) |

| Isobutyl hexadecanoate | Not explicitly stated | m/z 57 (base peak, indicative of branching) |

| This compound | Not available | Expected fragments: m/z 239 (hexadecanoylium), multiple branch-related ions |

*Retention times inferred from methyl hexadecanoate data in .

- Ethyl hexadecanoate is frequently identified in plant extracts (e.g., Tilkor leaves) via GC-MS, with a retention time distinct from methyl esters .

- Branched esters like isobutyl hexadecanoate require specialized chromatographic conditions for separation from linear isomers .

Natural Occurrence and Industrial Relevance

- Ethyl Hexadecanoate: Abundant in aged plant materials (e.g., 40-year PM samples) and linked to antioxidant properties .

- Isobutyl Hexadecanoate: Synthesized for comparative studies but less common in nature .

- Methyl Hexadecanoate: Detected in industrial materials, emphasizing its role in product stability testing .

Biological Activity

2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate, with CAS number 15590-11-1, is a fatty acid ester derived from hexadecanoic acid (palmitic acid) and butanol. Its unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , which indicates it consists of long hydrocarbon chains, characteristic of fatty acid esters. The presence of multiple hexadecanoyl groups enhances its lipophilicity, influencing its interactions with biological membranes.

Anticancer Properties

Research has indicated that fatty acid esters can exhibit anticancer properties. For instance, studies on similar compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as disrupting cellular signaling pathways and inducing oxidative stress.

Mechanism of Action:

- Cell Membrane Interaction: The lipophilic nature allows the compound to integrate into cell membranes, potentially altering membrane fluidity and function.

- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells via mitochondrial dysfunction and caspase activation .

- Reactive Oxygen Species (ROS) Generation: Fatty acid esters can lead to increased ROS levels, contributing to oxidative stress that may selectively kill cancer cells .

Anti-inflammatory Effects

Fatty acids are known for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various fatty acid esters on human cancer cell lines. The results demonstrated that certain esters significantly inhibited the growth of breast and colon cancer cells. The study highlighted the importance of chain length and saturation in determining biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15 |

| This compound | HT-29 (Colon) | 20 |

| Control (DMSO) | MCF-7 | >100 |

Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects of fatty acid esters, researchers found that these compounds reduced the secretion of TNF-alpha in macrophages stimulated with LPS (lipopolysaccharides). This suggests a potential therapeutic role for this compound in managing inflammatory diseases .

Safety and Toxicology

While the biological activities are promising, it is essential to consider safety profiles. Safety data sheets indicate that while acute toxicity is low, prolonged exposure may lead to skin irritation or allergic reactions . Long-term studies are necessary to fully understand the potential toxicological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate with high yield and purity?

- Methodological Answer :

- Step 1 : Use a multi-step esterification strategy. First, synthesize the branched butyl backbone via hydroxymethylation of butanol derivatives, followed by sequential coupling with hexadecanoic acid using carbodiimide reagents (e.g., DCC) and catalytic DMAP .

- Step 2 : Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) to remove unreacted fatty acids.

- Step 3 : Final purification using preparative HPLC (C18 column, isopropanol/water mobile phase) to isolate the target compound.

- Key Data : Typical yields range from 60–75% for analogous branched esters under optimized conditions .

Q. How can researchers reliably characterize the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Focus on methylene protons adjacent to ester groups (δ 4.0–4.2 ppm) and terminal methyl groups (δ 0.88 ppm). Branching in the butyl group is confirmed by splitting patterns in the δ 1.2–1.6 ppm range .

- 13C NMR : Ester carbonyl signals at δ 170–173 ppm and backbone carbons at δ 60–70 ppm.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]+. Branched structures exhibit distinct fragmentation patterns (e.g., m/z 57 for isobutyl derivatives) .

- Infrared (IR) Spectroscopy : Ester C=O stretches at ~1740 cm⁻¹ and C-O stretches at 1150–1250 cm⁻¹.

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) be systematically addressed?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphic impurities.

- Isomer Analysis : Compare retention times on GC-MS with synthetic standards (e.g., linear vs. branched analogs) .

- Controlled Replication : Conduct solubility studies in apolar solvents (e.g., hexane, chloroform) under standardized temperatures (25°C ± 0.5°C) to minimize variability.

- Case Study : highlights how branching in butyl groups alters MS fragmentation (m/z 57 vs. 56), which may explain solubility differences in literature .

Q. What experimental approaches elucidate the compound’s role in lipid-based delivery systems?

- Methodological Answer :

- Micelle Formation : Determine critical micelle concentration (CMC) via fluorescence spectroscopy using pyrene as a probe.

- Drug Encapsulation : Load hydrophobic agents (e.g., curcumin) and quantify entrapment efficiency via UV-Vis spectrophotometry.

- Comparative Studies : Benchmark against structurally similar surfactants (e.g., bis(2-hexadecanoyloxyethyl)dimethylazanium chloride ) to assess biocompatibility and release kinetics.

Q. Which advanced techniques are suitable for analyzing thermal degradation pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to identify decomposition temperatures.

- GC-MS/MS : Profile volatile degradation products (e.g., hexadecanoic acid, aldehydes) and correlate with mechanistic pathways.

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.